![molecular formula C27H27NO6 B1470992 Fmoc-(Dmb)Ala-OH CAS No. 1425938-66-4](/img/structure/B1470992.png)
Fmoc-(Dmb)Ala-OH
Overview
Description
Scientific Research Applications
Self-Assembly and Gelation of Peptides Eckes et al. (2014) explored the self-assembly and gelation of ester-containing peptides, particularly focusing on Fmoc-conjugated alanine-lactic acid sequences. Despite lacking β-sheet-like hydrogen bonding, these peptides formed gels and nanostructures, differing from typical Fmoc-conjugated peptides. This study contributes to understanding the assembly and properties of short conjugated peptides, relevant for designing degradable biomaterials with peptide-like bioactivity (Eckes et al., 2014).
Peptide-Antibiotic Binding Studies Azad et al. (2004) investigated the binding constants of Fmoc-amino acid derivatives with antibiotics like ristocetin and teicoplanin. This study involved on-column ligand synthesis and affinity capillary electrophoresis, offering insights into the interactions between antibiotics and peptides, potentially informing antibiotic design and function (Azad et al., 2004).
Role in Nanoassembly and Antibacterial Materials Schnaider et al. (2019) highlighted the potential of Fmoc-decorated building blocks in forming nanoassemblies with antibacterial and anti-inflammatory properties. These materials, non-toxic to mammalian cells, suggest the possibility of Fmoc-based components in biomedical materials and antibacterial applications (Schnaider et al., 2019).
Hydrogel Formation and Molecular Dynamics Zhang et al. (2013) conducted molecular dynamics simulations on Fmoc-protected dipeptides, observing their ability to form supramolecular hydrogels. The study detailed the gelation process, driven mainly by π–π interactions, providing insights into the molecular mechanisms behind the formation of these hydrogels (Zhang et al., 2013).
Mechanism of Action
Target of Action
The primary target of Fmoc-(Dmb)Ala-OH is the peptide chain in the process of solid-phase peptide synthesis . The compound plays a crucial role in facilitating the stepwise elongation of peptide chains .
Mode of Action
this compound operates by temporarily masking the N-terminal amino group of the peptide chain, preventing unwanted side reactions during the peptide assembly process . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, allowing for very rapid and highly efficient synthesis of peptides .
Biochemical Pathways
this compound is involved in the biochemical pathway of peptide synthesis. Specifically, it is used in the Fmoc solid-phase peptide synthesis (SPPS) method . The compound’s introduction at appropriate positions prevents aggregation of the growing peptide chain .
Pharmacokinetics
Its stability and reactivity in the peptide synthesis process suggest that it has properties that allow it to remain stable under the conditions of solid-phase peptide synthesis .
Result of Action
The result of this compound’s action is the successful and efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action of this compound is influenced by the conditions of the solid-phase peptide synthesis process. Factors such as the pH, temperature, and the presence of other reactants can affect its efficacy and stability . It is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which are commonly used in peptide synthesis .
properties
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-17(26(29)30)28(15-18-12-13-19(32-2)14-25(18)33-3)27(31)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,17,24H,15-16H2,1-3H3,(H,29,30)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPUGBDZZZLCU-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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